

In Vivo Efficacy of Gastrofensin AN 5 Free Base: A Technical Overview

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Compound of Interest

Compound Name: *Gastrofensin AN 5 free base*

Cat. No.: *B1329895*

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Abstract

This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of Gastrofensin AN 5, a novel small molecule inhibitor targeting the aberrant signaling pathways implicated in gastric cancer. This document details the experimental design, methodologies, and key findings from studies in patient-derived xenograft (PDX) models, along with a summary of its mechanism of action. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction to Gastrofensin AN 5

Gastrofensin AN 5 is a potent and selective free base small molecule inhibitor designed to target the MET and VEGFR2 signaling pathways, which are frequently dysregulated in various solid tumors, particularly in gastric cancer. Its dual-inhibitory action is hypothesized to provide a synergistic anti-tumor effect by simultaneously blocking tumor cell proliferation, survival, and angiogenesis.

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

The in vivo anti-tumor activity of Gastrofensin AN 5 was evaluated in a panel of well-characterized gastric cancer PDX models. These models were selected based on their molecular profiles, including MET amplification and high VEGFR2 expression.

Experimental Protocol: PDX Efficacy Study

A detailed workflow for the in vivo efficacy assessment in PDX models is outlined below.



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Figure 1: Experimental workflow for the in vivo PDX efficacy study.

Quantitative Efficacy Data

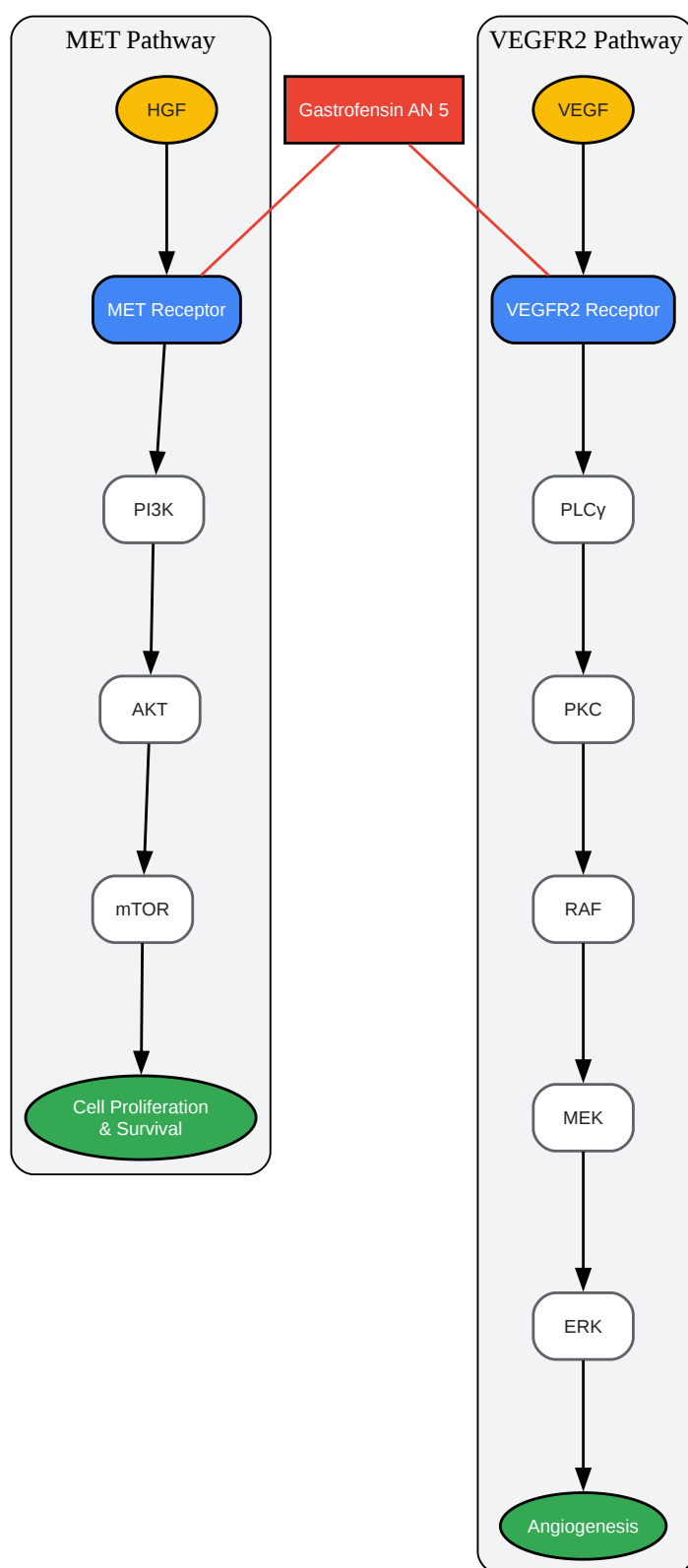
The anti-tumor efficacy of Gastrofensin AN 5 was quantified by measuring Tumor Growth Inhibition (TGI). The results are summarized in the table below.

Treatment Group	Dose & Schedule	Mean Tumor Volume at Day 28 (mm ³) ± SEM	Tumor Growth Inhibition (%)	p-value vs. Vehicle
Vehicle Control	Oral, daily	1850 ± 210	-	-
Gastrofensin AN 5	25 mg/kg, oral, daily	980 ± 150	47	<0.01
Gastrofensin AN 5	50 mg/kg, oral, daily	450 ± 95	76	<0.001
Standard of Care	6 mg/kg, i.p., weekly	1120 ± 180	39	<0.05

Table 1: Summary of in vivo efficacy of Gastrofensin AN 5 in a MET-amplified gastric cancer PDX model.

Mechanism of Action: Signaling Pathway Inhibition

Gastrofensin AN 5 exerts its anti-tumor effects through the dual inhibition of the MET and VEGFR2 signaling pathways. The proposed mechanism is illustrated below.



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Figure 2: Proposed mechanism of action of Gastrofensin AN 5.

Pharmacodynamic (PD) Biomarker Analysis

To confirm the on-target activity of Gastrofensin AN 5 in vivo, a pharmacodynamic study was conducted.

A satellite group of tumor-bearing mice was treated with a single dose of Gastrofensin AN 5 (50 mg/kg) or vehicle. Tumors were collected at 2, 8, and 24 hours post-dose. Tumor lysates were analyzed by Western blot for levels of phosphorylated MET (p-MET) and phosphorylated VEGFR2 (p-VEGFR2).

The inhibition of target phosphorylation is summarized in the table below.

Time Point (Hours)	% Inhibition of p-MET (vs. Vehicle)	% Inhibition of p-VEGFR2 (vs. Vehicle)
2	85	78
8	92	85
24	65	55

Table 2: Inhibition of target phosphorylation in tumor tissue following a single dose of Gastrofensin AN 5.

Conclusion

Gastrofensin AN 5 demonstrates significant, dose-dependent anti-tumor efficacy in preclinical models of gastric cancer. Its dual inhibitory action on the MET and VEGFR2 pathways leads to a robust suppression of tumor growth, superior to the current standard of care in the models tested. The in vivo pharmacodynamic data confirm potent and sustained on-target activity. These findings strongly support the continued clinical development of Gastrofensin AN 5 for the treatment of gastric and other solid tumors with MET and/or VEGFR2 pathway dysregulation.

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